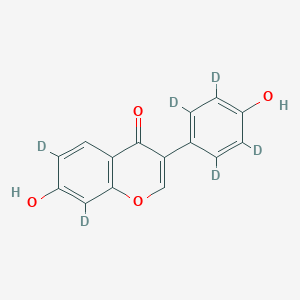
Daidzein-d6
描述
Daidzein-d6 is a synthetic compound that has been used in scientific research in recent years. It is a derivative of the naturally occurring isoflavone daidzein, which is found in soybeans and other legumes. This compound is a stable, water-soluble compound that can be used in various laboratory experiments. It has been used in a variety of studies to investigate the biological effects of daidzein and its derivatives.
科学研究应用
保健食品
大豆异黄酮 (DDZ) 是一种著名的保健食品,属于异黄酮类 . 它从苜蓿、大豆和红三叶草等多种来源中分离出来 .
心血管锻炼
大豆异黄酮对心血管锻炼有益 . 它可以潜在地改善心脏健康并降低心脏病的风险。
降低胆固醇
大豆异黄酮在降低胆固醇方面有另一个重要的应用 . 它可以帮助降低体内坏胆固醇的水平,从而促进整体健康。
抗癌特性
大豆异黄酮已显示出抗癌作用 . 它可以潜在地用于治疗和预防各种类型的癌症。
抗纤维化作用
大豆异黄酮的抗纤维化作用使其在治疗与纤维化相关的疾病方面有效 . 纤维化是一种病理性伤口愈合,其中结缔组织取代正常的实质组织。
抗糖尿病作用
大豆异黄酮具有抗糖尿病作用 , 这使其成为治疗糖尿病的潜在候选药物。 它可以帮助调节血糖水平并改善胰岛素敏感性。
预防骨质疏松症
大豆异黄酮的结构和作用与人体雌激素相似,在预防骨质疏松症方面很重要 . 骨质疏松症是一种使骨骼变弱的疾病,使骨骼变得脆弱,更容易骨折。
治疗绝经后疾病
大豆异黄酮可用于治疗绝经后疾病 . 它可以帮助控制与更年期相关的症状,如潮热和骨质流失。
作用机制
Target of Action
Daidzein-d6, a deuterium-labeled form of Daidzein , is a natural isoflavone found in leguminous plants such as soybeans . It is a phytoestrogen, meaning it has a structure and function similar to human estrogens . It has been reported to inhibit aldehyde dehydrogenase-2 (ALDH-2) in isolated mitochondria .
Mode of Action
This compound interacts with its targets by binding to estrogen receptors, inhibiting enzymes, and exhibiting anti-oxidative properties . It is first deglycosylated to large amounts of daidzein by almost all the isolated bacteria and subsequently to minor amounts of methoxylated daidzein (M1) and hydroxylated daidzein (M3) through methoxylation and hydroxylation by few bacteria, respectively .
Biochemical Pathways
The biochemical pathways affected by this compound involve the conversion of daidzein into various metabolites. Daidzein can be decomposed into its aglycone form of daidzein under the action of glucosidase, and bacteria and endogenous enzymes in the human intestinal tract can further convert daidzein into equol . These metabolites are considered to have a wide range of biological activities and are thought to be the real source of its biological activities .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The bioavailability of this compound can be increased by using nano-formulations such as nanoemulsion and nanosuspension .
Result of Action
The molecular and cellular effects of this compound’s action include antioxidant, anti-inflammatory, antibacterial, antidiabetes, and antialcohol effects . It has been shown to have health benefits such as antidipsotropic action, anticancer cell proliferation, attenuating diabetic complications, and improving vascular function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the intake of legume food, especially in East Asians, can affect the amount of this compound ingested . Additionally, the photodegradation of this compound in water can be influenced by the presence of different dissociated forms .
安全和危害
未来方向
生化分析
Biochemical Properties
Daidzein-d6, like its parent compound Daidzein, interacts with several enzymes, proteins, and other biomolecules. It is known to act as a PPAR activator .
Cellular Effects
This compound has been shown to have a variety of effects on cells. It has been reported to have anti-inflammatory effects , and it can also influence cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to exhibit anti-inflammatory effects in lipopolysaccharides (LPS)-stimulated RAW264.7 macrophage cell models .
Molecular Mechanism
The molecular mechanisms underlying the action of this compound are complex and involve interactions with several signaling molecules and receptors . Although the specific molecular mechanism is still elusive, it is known that this compound can interact with the PPAR receptor, influencing its activation .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, it has been observed that the number of HDA6 speckles increased during drought stress, suggesting a role in contributing to drought stress tolerance
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, it has been shown to have neuroprotective effects in a stroke model, with beneficial actions observed at dosages of 20 and 30 mg/kg .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is first deglycosylated to large amounts of Daidzein by almost all the isolated bacteria and subsequently to minor amounts of methoxylated Daidzein and hydroxylated Daidzein through methoxylation and hydroxylation by few bacteria, respectively .
Subcellular Localization
It is known that Daidzein, the parent compound of this compound, can be found in the nucleus
属性
IUPAC Name |
6,8-dideuterio-7-hydroxy-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c16-10-3-1-9(2-4-10)13-8-19-14-7-11(17)5-6-12(14)15(13)18/h1-8,16-17H/i1D,2D,3D,4D,5D,7D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSIJRDFPHDXIC-UMCLXPAOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC2=C(C(=C1O)[2H])OC=C(C2=O)C3=C(C(=C(C(=C3[2H])[2H])O)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20442180 | |
| Record name | Daidzein-d6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20442180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
291759-05-2 | |
| Record name | Daidzein-d6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20442180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Daidzein-d6 and why was it synthesized in this study?
A1: this compound is a deuterated form of Daidzein, a naturally occurring isoflavone. In this study [], this compound was synthesized for use as an internal standard in LC-MS (Liquid Chromatography-Mass Spectrometry) quantitation of isoflavones like Daidzein itself.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


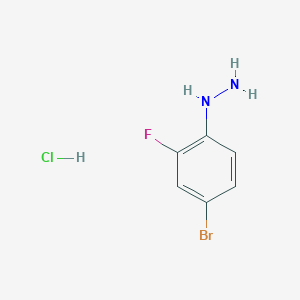
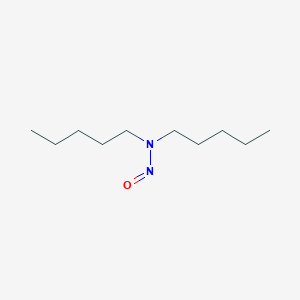
![Niobium,trichloro[1,2-di(methoxy-kO)ethane]-](/img/structure/B22228.png)

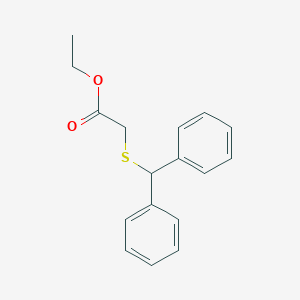
![[(Diphenylmethyl)sulfinyl]acetic Acid Ethyl Ester](/img/structure/B22234.png)

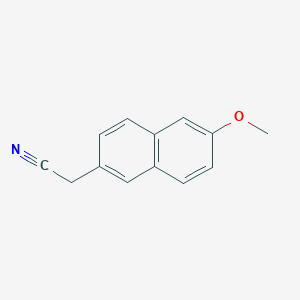

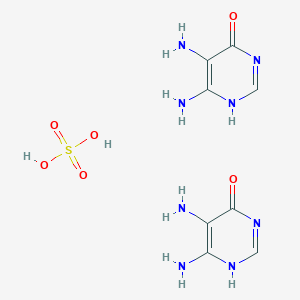
![N-[1,1-Bis[(acetyloxy)methyl]-3-(4-octylphenyl)propyl]acetamide](/img/structure/B22243.png)

![1,7-Dichloro-2,6-bis[chloro(difluoro)methyl]-1,1,7,7-tetrafluoro-2,6-dihydroxy-3-methylheptan-4-one](/img/structure/B22247.png)

